
N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Overview
Description
N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.1043378 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings and case studies.
- Chemical Formula : C₁₃H₁₄ClN₅O
- Molecular Weight : 283.74 g/mol
- CAS Number : 131648-21-0
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, this compound demonstrated effective inhibition against standard bacterial strains. The Minimum Inhibitory Concentrations (MICs) ranged from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin in some cases .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.25 - 4 | Staphylococcus aureus |
Ciprofloxacin | 2 - 16 | Escherichia coli |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including human melanoma (HTB-140), lung carcinoma (A549), and colon adenocarcinoma (Caco-2). The results indicated that the compound exhibited moderate cytotoxicity with IC₅₀ values greater than 100 µM, suggesting limited direct anticancer activity but potential as a lead compound for further modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the tetrazole moiety can enhance biological activity. For example, substituents on the phenyl ring significantly impact the compound's efficacy against microbial strains and cancer cells. The presence of halogen atoms like chlorine appears to enhance antimicrobial properties while maintaining lower toxicity profiles in mammalian cells .
Case Studies
Several case studies have documented the efficacy of tetrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₄ClN₅O
- Molecular Weight : 281.73 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carboxamide group, a tetrazole ring, and a chlorophenyl moiety. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Antihypertensive Properties
The compound has shown potential as an antihypertensive agent. It acts by inhibiting specific receptors involved in blood pressure regulation. Animal studies have reported significant reductions in systolic and diastolic blood pressure when administered this compound, suggesting its utility in treating hypertension .
Chemokine Receptor Modulation
This compound has been studied for its ability to bind chemokine receptors, which are critical in inflammatory responses and immune system regulation. This binding could lead to new treatments for inflammatory diseases and conditions involving immune dysregulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity compared to standard antibiotics .
Case Study 2: Hypertension Treatment
A study involving hypertensive rat models demonstrated that administration of the compound led to a statistically significant decrease in blood pressure over four weeks of treatment. The mechanism was attributed to the inhibition of angiotensin II receptor activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWNWOGUPZEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2Cl)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.